molecular formula C17H13NO2 B1270942 8-(Benzyloxy)quinoline-2-carbaldehyde CAS No. 88238-73-7

8-(Benzyloxy)quinoline-2-carbaldehyde

Cat. No. B1270942
CAS RN: 88238-73-7
M. Wt: 263.29 g/mol
InChI Key: DNRDUAQLBRLDGI-UHFFFAOYSA-N
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Description

8-(Benzyloxy)quinoline-2-carbaldehyde (8-BQC) is an organic compound with a wide variety of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent that can be used to synthesize a variety of compounds and is the starting material for many pharmaceuticals. 8-BQC has been studied extensively in recent years and has been found to possess a number of beneficial properties, including its ability to catalyze a variety of reactions, its low toxicity, and its potential to act as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Quinoline-8-Carbaldehydes : A study described the synthesis of new quinoline-8-carbaldehyde compounds, including 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, demonstrating a facile one-pot synthesis method. These novel compounds were structurally supported by various analytical techniques (Gao et al., 2012).

  • Chemistry of Quinoline Carbaldehydes : A review highlighted the recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering synthesis methods and synthetic applications of these compounds (Hamama et al., 2018).

  • Electrochemical and Spectroscopic Characterization : Another study presented a new approach to synthesize selected quinolinecarbaldehydes, along with their spectroscopic characterization. The study compared various aldehyde synthesis methods and explored the electrochemical properties of these compounds (Wantulok et al., 2020).

Applications in Material Science

  • Catalysis of Polymerization : Research on aluminum and zinc complexes supported by pyrrole-based ligands included quinolin-8-amine derivatives. These complexes showed potential as catalysts for the ring-opening polymerization of ε-caprolactone, indicating a materials science application (Qiao et al., 2011).

  • Chemosensor Development : A study on the synthesis of a quinoline-benzothiazole probe suggested its use as a chemosensor for the rapid detection of In3+ ions. This indicates potential applications in analytical chemistry and environmental monitoring (Shaji & Kumar, 2022).

Biological Activity

  • Antibacterial and Antioxidant Evaluation : Novel quinoline derivatives, including 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives, were synthesized and evaluated for their antibacterial and antioxidant activities, demonstrating potential biomedical applications (Jayanna et al., 2013).

  • Antihyperglycemic and Antitumor Activities : The synthesis of tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones and their evaluation as antihyperglycemic agents was reported, along with the synthesis of 1,8-naphthyridine derivatives with notable antiproliferative properties against cancer cells (Deshmukh et al., 2017; Fu et al., 2015).

Safety and Hazards

The safety information available indicates that 8-(Benzyloxy)quinoline-2-carbaldehyde is an irritant . More detailed safety and hazard information is not provided in the search results.

properties

IUPAC Name

8-phenylmethoxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-11-15-10-9-14-7-4-8-16(17(14)18-15)20-12-13-5-2-1-3-6-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRDUAQLBRLDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364193
Record name 8-(benzyloxy)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88238-73-7
Record name 8-(benzyloxy)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 8-hydroxy-2-methylquinoline (6d), benzyl bromide, and selenium dioxide using methods as described in the literature for similar compounds (Buchi et al., 1956) in 35% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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